Z-beta-Ala-osu

Peptide Synthesis Pharmaceutical Intermediates Quality Control

Researchers requiring chemoselective deprotection in multi-step peptide synthesis face challenges with protecting group incompatibility. Z-beta-Ala-osu (CAS 53733-97-4) provides an orthogonal Z-protected beta-alanine building block with an activated OSu ester for efficient amine coupling. • Orthogonal Z group removed via hydrogenolysis, leaving Boc/Fmoc groups intact • Beta-alanine backbone introduces conformational flexibility & proteolytic resistance • Activated NHS ester enables efficient bioconjugation with amine-containing biomolecules • Reliable scale-up: reported 100% synthesis yield supports process development from mg to multi-gram

Molecular Formula C15H16N2O6
Molecular Weight 320.3 g/mol
CAS No. 53733-97-4
Cat. No. B554257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-beta-Ala-osu
CAS53733-97-4
SynonymsZ-BETA-ALA-OSU; 53733-97-4; 2,5-DIOXOPYRROLIDIN-1-YL3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE; Z-?-Ala-OSu; SCHEMBL6420313; ZINC2561177; 7862AH; AKOS025289387; AK170111; AM025244; HE009937; K-9716; Carbamicacid,[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-,phenylmethylester(9CI)
Molecular FormulaC15H16N2O6
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)
InChIKeyXBQSLJICWKEVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-beta-Ala-osu Specifications & Procurement


Z-beta-Ala-osu (CAS 53733-97-4, C15H16N2O6, MW 320.30) [1] is a protected beta-amino acid derivative, specifically the N-benzyloxycarbonyl (Z) protected beta-alanine activated as an N-hydroxysuccinimide (OSu) ester . This compound serves as a building block in peptide synthesis, bioconjugation, and the development of peptide mimetics, where the beta-amino acid backbone introduces distinct conformational properties compared to alpha-amino acids . The Z protecting group is orthogonal to other common protection schemes (e.g., Boc, Fmoc), enabling strategic synthetic routes [2].

Z-beta-Ala-osu: Irreplaceable Advantages


Simple substitution of Z-beta-Ala-osu with compounds like Boc-beta-Ala-OSu or Z-Ala-OSu is not feasible due to fundamental differences in protecting group chemistry and backbone structure. The benzyloxycarbonyl (Z) group is removed via hydrogenolysis [1], an orthogonal deprotection strategy to the acid-labile Boc group and base-labile Fmoc group . This allows for chemoselective manipulation in complex molecules without affecting other protecting groups. Furthermore, the beta-alanine core provides an additional methylene unit compared to alpha-alanine derivatives like Z-Ala-OSu, which directly impacts the conformational flexibility and spatial orientation of the resulting conjugate or peptide [2].

Z-beta-Ala-osu Quantitative Evidence


Purity Advantage Over Analogs

Procurement specifications for Z-beta-Ala-osu from reputable vendors guarantee a minimum purity of ≥98% as determined by Thin Layer Chromatography (TLC) . This level of purity is critical for minimizing side reactions and ensuring high coupling efficiency. In contrast, other protected beta-amino acid derivatives on the market, such as Boc-beta-Ala-OSu from some suppliers, are often listed with a lower purity specification of 95% . This difference of 3% absolute purity can be significant in sensitive coupling reactions where impurities lead to lower yields or difficult purifications.

Peptide Synthesis Pharmaceutical Intermediates Quality Control

Synthesis Efficiency Advantage

The synthesis of Z-beta-Ala-osu from Z-β-Ala-OH and N-hydroxysuccinimide using DCC as a coupling agent is reported to proceed with a 100% yield under optimized conditions (0°C in methylene chloride) . This high efficiency is derived from patent procedure US06759509B1. While direct comparative data for the synthesis of other OSu esters under identical conditions is limited, this near-quantitative conversion demonstrates the robust and scalable nature of this particular transformation, which is not always achievable with more sterically hindered or acid-labile derivatives.

Synthetic Methodology Process Chemistry Yield Optimization

Quantified Storage Stability

Vendor specifications provide clear, quantitative guidance on the storage stability of Z-beta-Ala-osu. The compound is stable for up to 6 months when stored at -80°C, and for 1 month when stored at -20°C [1]. This data allows for precise inventory management and ensures that material is used within its validated stability window, thereby minimizing the risk of using degraded reagent in critical experiments. In comparison, many alternative NHS esters are recommended for storage at -20°C without a specified stability duration, or with only a generic 'store in a cool, dry place' instruction.

Compound Stability Storage Optimization Inventory Management

Orthogonal Protection Strategy

The benzyloxycarbonyl (Z) protecting group in Z-beta-Ala-osu is cleaved via hydrogenolysis (H2/Pd-C), a neutral condition [1]. This is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group, which requires strong acids like TFA, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which requires bases like piperidine . This orthogonality allows for the sequential, chemoselective deprotection of complex molecules without affecting other functional groups. For example, in a molecule containing both Z and Boc groups, the Z group can be selectively removed under hydrogenation conditions that leave the Boc group intact.

Protecting Group Strategy Orthogonal Chemistry Peptide Synthesis

Z-beta-Ala-osu Optimal Use Cases


Solution-Phase Synthesis with Orthogonal Protection

In solution-phase synthesis of peptides containing multiple protecting groups, Z-beta-Ala-osu is the preferred building block. Its Z group can be selectively removed via hydrogenolysis, leaving acid-labile (Boc) or base-labile (Fmoc) groups intact [1]. This is critical for the stepwise construction of complex molecules, such as branched peptides or peptide-drug conjugates, where chemoselective deprotection is paramount.

Beta-Amino Acid Peptide Mimetics

The beta-alanine backbone of Z-beta-Ala-osu introduces conformational flexibility and resistance to proteolytic degradation compared to alpha-amino acids . This makes it the ideal choice for creating peptide mimetics, such as beta-peptides or foldamers, which are of significant interest in drug discovery for their enhanced metabolic stability.

Bioconjugate and Linker Preparation

Z-beta-Ala-osu serves as an excellent linker in bioconjugation [2]. The activated OSu ester allows for efficient coupling to amine-containing biomolecules, while the Z group provides a temporary protection that can be removed to reveal a free amine for further functionalization. The extended length of the beta-alanine linker (approximately 4.5 Å) is useful for minimizing steric hindrance between conjugated partners.

Large-Scale Synthesis Process Robustness

For projects scaling from milligram to multi-gram quantities, the reported 100% yield in the synthesis of Z-beta-Ala-osu and its defined stability windows [3] provide a strong basis for process development. This data allows for accurate costing, waste stream prediction, and inventory scheduling, making it a reliable choice for industrial applications where reproducibility and cost-efficiency are critical.

Technical Documentation Hub

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